Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate
Overview
Description
2-Thiazoleacetic acid, 4,5-dihydro-, ethyl ester is a derivative of thiazole . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Some thiazole derivatives resemble thiophene and furan in their behavior and properties .Chemical Reactions Analysis
Thiazoles are known to exhibit a broad spectrum of biological activities, which are influenced by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical and Chemical Properties Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Chemical Synthesis and Derivatives
- Thiazolecarboxylic acid derivatives, including 2-Thiazoleacetic acid ethyl ester variants, are used in chemical synthesis for producing various bioactive compounds. They serve as starting compounds for synthesizing derivatives like 2-dimethylaminoformimino and 2-chlorobenzenesulfonylureido derivatives (Dovlatyan et al., 2004).
Intermediate in Biological Compounds Synthesis
- Ethyl esters of thiazole carboxylic acids are important intermediates in the synthesis of biologically active compounds. A synthetic method for chloro-2-oxo-butyric acid ethyl ester, a key intermediate in thiazole carboxylic acids, has been established, highlighting its significance in pharmaceutical synthesis (Yuanbiao et al., 2016).
Role in Heterocyclic Compound Formation
- The ethyl ester of 2-Thiazoleacetic acid plays a crucial role in the formation of various heterocyclic compounds. For example, derivatives of 2H-5,6-dihydro-1,3-thiazine are formed by reacting acetothioacetic acid ethyl ester with aromatic aldehydes, demonstrating its utility in heterocyclic chemistry (Вигaнте et al., 2013).
Antimicrobial and Anticancer Properties
- The derivatives of 2-Thiazoleacetic acid ethyl ester have been studied for their antimicrobial and anti-cancer properties. For instance, compounds synthesized from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate, a derivative, showed antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).
Anti-Inflammatory and Analgesic Applications
- Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates, prepared from reactions involving ethyl esters of 2-Thiazoleacetic acid, have been evaluated for anti-inflammatory, analgesic, and antipyretic activities, demonstrating their potential in medicinal applications (Abignente et al., 1983).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This property allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could influence its interaction with biological targets.
Biochemical Pathways
Thiazole-containing compounds have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Thiazoleacetic acid, 4,5-dihydro-, ethyl ester are not fully understood due to the limited information available. Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative.
Cellular Effects
The cellular effects of 2-Thiazoleacetic acid, 4,5-dihydro-, ethyl ester are currently unknown. Thiazole derivatives have been found to have diverse biological activities, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Thiazoleacetic acid, 4,5-dihydro-, ethyl ester is not well understood. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 2-Thiazoleacetic acid, 4,5-dihydro-, ethyl ester is involved in are currently unknown. Thiazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Thiazoleacetic acid, 4,5-dihydro-, ethyl ester within cells and tissues are not well understood. Thiazole derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Thiazoleacetic acid, 4,5-dihydro-, ethyl ester and any effects on its activity or function are currently unknown. Thiazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAHWXUIHOTSMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NCCS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495457 | |
Record name | Ethyl (4,5-dihydro-1,3-thiazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43183-24-0 | |
Record name | Ethyl (4,5-dihydro-1,3-thiazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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